molecular formula C10H6N2O B8250169 4-(Oxazol-4-yl)benzonitrile

4-(Oxazol-4-yl)benzonitrile

Cat. No. B8250169
M. Wt: 170.17 g/mol
InChI Key: RRNKWZGAEKLCQM-UHFFFAOYSA-N
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Description

4-(Oxazol-4-yl)benzonitrile is a useful research compound. Its molecular formula is C10H6N2O and its molecular weight is 170.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Isomerization to 4H-Pyrrolo[2,3-d]oxazoles : 4-(Oxazol-4-yl)benzonitrile is utilized in the synthesis of 4H-pyrrolo[2,3-d]oxazoles through thermal isomerization. This process includes the transformation of 5-(2H-azirin-2-yl)oxazole to 4H-pyrrolo[2,3-d]oxazole, yielding a 3aH-pyrrolo[2,3-d]oxazole intermediate followed by a 1,5-H-shift (Zanakhov et al., 2021).

  • Creation of Oxazole Derivatives : It's involved in the synthesis of oxazole derivatives through photochemical reactions with phosphonium-iodonium ylides (Matveeva et al., 2009).

Optical Properties in Solid State

  • Circularly Polarized Luminescence : The chiral optical properties of 4-(Oxazol-4-yl)benzonitrile derivatives, specifically their circularly polarized luminescence (CPL) characteristics, are notable in the solid state, as opposed to their solution state (Hirayama et al., 2014).

Pharmaceutical Research

  • Hypoxia-Inducible Factor Prolylhydroxylase Domain-1 (PHD-1) Inhibitors : This compound is a critical part of inhibitors targeting the PHD-1 enzyme, with unique binding modes observed in X-ray crystallography studies (Ahmed et al., 2017).

  • Selective Androgen Receptor Modulators (SARMs) : In the development of SARMs, it plays a role in enhancing AR agonistic activities, with certain derivatives showing promising profiles in pharmacokinetic and toxicological studies (Aikawa et al., 2017).

Material Science

  • Electrolyte Additive in Lithium Ion Batteries : Derivatives of 4-(Oxazol-4-yl)benzonitrile, like 4-(Trifluoromethyl)-benzonitrile, are used as electrolyte additives in lithium ion batteries, particularly enhancing the cyclic stability of high voltage cathodes (Huang et al., 2014).

  • Liquid Crystalline Behavior : Certain derivatives show luminescent properties and have been studied for their liquid crystalline behavior and photophysical properties (Ahipa et al., 2014).

Catalysis and Coordination Chemistry

  • Formation of Coordination Polymers : It's used in the synthesis of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers with varying frameworks, influenced by ligand modifications (Song et al., 2009).

Synthesis of Other Complex Molecules

  • Creation of Triazole Derivatives : Employed in the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles with potential cytotoxic properties (Ahmed et al., 2016).

  • Development of Fluorescent Derivatives : Its derivatives have been synthesized and shown to possess fluorescent properties and antimicrobial activities (Phatangare et al., 2013).

properties

IUPAC Name

4-(1,3-oxazol-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-5-8-1-3-9(4-2-8)10-6-13-7-12-10/h1-4,6-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNKWZGAEKLCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=COC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxazol-4-yl)benzonitrile

Synthesis routes and methods

Procedure details

4-(2-Bromo-acetyl)-benzonitrile (1.2 g, 5.4 mmol) was dissolved in formamide (10 mL) and heated to 110° C. for 72 h. The mixture was cooled, diluted with water and extracted five times with methylene chloride. The organics were combined, washed with water, brine, dried over anhydrous MgSO4, filtered and concentrated. Flash chromatography (5%-10% acetone in hexane) afforded 4-(1,3-oxazol-4-yl)benzonitrile (0.16 g, 17%) as a white solid. Analytical HPLC: purity 100% at 270 nm, 6.8 min; 100% at 210-370 nm, 6.8 min; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min, 85/15-5/95 (Ammon. Form. Buff. pH=3.5/ACN+MeOH) for 10 min, hold 4 min.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.